molecular formula C14H15NO2S2 B10877181 (5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B10877181
M. Wt: 293.4 g/mol
InChI Key: GPURHDUTZUYAFI-KPKJPENVSA-N
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Description

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group, and is further modified with a hydroxyphenyl group and a sulfanylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-(2-methylpropyl)-2-thioxothiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to facilitate the formation of the desired product.

  • Step 1: Formation of 3-(2-methylpropyl)-2-thioxothiazolidin-4-one

    • React 2-methylpropylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
    • Reaction conditions: Reflux in ethanol, followed by acidification.
  • Step 2: Condensation with 4-hydroxybenzaldehyde

    • Mix 3-(2-methylpropyl)-2-thioxothiazolidin-4-one with 4-hydroxybenzaldehyde in the presence of sodium hydroxide.
    • Reaction conditions: Reflux in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

  • Oxidation: : The hydroxyphenyl group can be oxidized to form quinone derivatives.

    • Common reagents: Potassium permanganate, chromium trioxide.
    • Conditions: Acidic or basic medium, depending on the reagent.
  • Reduction: : The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

    • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Conditions: Typically carried out in anhydrous solvents like tetrahydrofuran.
  • Substitution: : The hydroxy group can undergo nucleophilic substitution to form ether or ester derivatives.

    • Common reagents: Alkyl halides, acyl chlorides.
    • Conditions: Basic medium, often using potassium carbonate or sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiazolidinone ring can interact with hydrophobic pockets, leading to inhibition of enzyme activity. This compound may also modulate signaling pathways by binding to receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(4-hydroxyphenyl)methylidene]-2-thioxothiazolidin-4-one: Lacks the 2-methylpropyl group, which may affect its biological activity and solubility.

    (5E)-5-[(4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Contains an ethyl group instead of a 2-methylpropyl group, potentially altering its reactivity and interaction with biological targets.

Uniqueness

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the 2-methylpropyl group, which can influence its lipophilicity and ability to penetrate biological membranes. This structural feature may enhance its efficacy as a drug candidate by improving its bioavailability and interaction with target molecules.

This compound’s distinct combination of functional groups and structural elements makes it a valuable subject for ongoing research in various scientific disciplines.

Properties

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7+

InChI Key

GPURHDUTZUYAFI-KPKJPENVSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S

Origin of Product

United States

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